molecular formula C7H6N4O2 B3033920 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate CAS No. 1263143-25-4

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

Cat. No.: B3033920
CAS No.: 1263143-25-4
M. Wt: 178.15 g/mol
InChI Key: AOPDZKGDQWRPAW-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features an oxatriazole ring, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate typically involves the reaction of 4-aminophenylhydrazine with an appropriate oxalyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group allows for nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxatriazoles, amines, and other functionalized derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or as a part of drug design studies.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate stands out due to its unique oxatriazole ring, which imparts distinct chemical reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(4-aminophenyl)oxatriazol-3-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-1-3-6(4-2-5)11-9-7(12)13-10-11/h1-4H,(H2-,8,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPDZKGDQWRPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)[N+]2=NOC(=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
Reactant of Route 2
3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
Reactant of Route 3
3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
Reactant of Route 4
3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
Reactant of Route 5
3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
Reactant of Route 6
3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

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